4-Methyl-7-nitro-1H-indazole structure elucidation
4-Methyl-7-nitro-1H-indazole structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-Methyl-7-nitro-1H-indazole
Authored by: A Senior Application Scientist
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1] The precise determination of the substitution pattern on the indazole core is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 4-methyl-7-nitro-1H-indazole, a key heterocyclic building block.[2] We will detail a prospective analytical workflow, from synthesis validation by mass spectrometry to complete structural and regiochemical assignment using advanced nuclear magnetic resonance (NMR) spectroscopy, and ultimate confirmation by single-crystal X-ray diffraction. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for the characterization of complex heterocyclic compounds.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a cornerstone of modern drug discovery, with applications ranging from oncology to neuroscience.[1][3] The introduction of substituents, such as methyl and nitro groups, significantly modulates the electronic and steric properties of the indazole core, thereby influencing its biological target interactions.[4] The specific regioisomer, in this case, 4-methyl-7-nitro-1H-indazole, possesses a unique electronic profile due to the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group. Accurate and irrefutable structure determination is therefore not merely an academic exercise but a critical step in the drug development pipeline.
This guide will walk through a logical, evidence-based workflow for the complete structural characterization of this molecule, emphasizing the causality behind each experimental choice and the interpretation of the resulting data.
Proposed Synthesis and Initial Verification
While several synthetic routes to substituted indazoles exist, a plausible and efficient method for the synthesis of 4-methyl-7-nitro-1H-indazole involves the diazotization of an appropriately substituted aniline.[1][5] A proposed synthetic pathway is outlined below.
Diagram: Proposed Synthesis of 4-Methyl-7-nitro-1H-indazole
Caption: Proposed synthetic route via intramolecular cyclization.
Upon completion of the synthesis, the initial and most crucial step is to confirm that a product with the correct molecular formula has been formed. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small amount of the purified product (approx. 1 mg) in a suitable solvent such as methanol or acetonitrile (1 mL).
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Instrumentation: Utilize an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[6]
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Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
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Data Analysis: Look for the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode and compare the exact measured mass with the theoretically calculated mass.
Expected Data: HRMS
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Exact Mass | 177.0538 |
| [M+H]⁺ (Positive ESI) | 178.0616 |
| [M-H]⁻ (Negative ESI) | 176.0460 |
A measured mass within 5 ppm of the calculated mass provides strong evidence for the correct elemental composition of the synthesized compound.
Spectroscopic Elucidation: A Multi-faceted NMR Approach
While HRMS confirms the molecular formula, it provides no information about the connectivity of the atoms. For this, a suite of NMR experiments is indispensable.[7][8] The following sections detail the logical progression of NMR experiments that will allow for the complete and unambiguous assignment of the 4-methyl-7-nitro-1H-indazole structure.
Diagram: Integrated NMR Strategy for Structure Elucidation
Caption: Workflow for structure elucidation using NMR spectroscopy.
One-Dimensional (1D) NMR: The Foundation
¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
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Expected ¹H NMR Spectrum (in DMSO-d₆):
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~13.0-14.0 ppm (1H, broad singlet): This signal corresponds to the N-H proton of the indazole ring. Its broadness is due to quadrupole broadening and exchange with the solvent.
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~8.0-8.2 ppm (1H, doublet): Aromatic proton H-5. Expected to be a doublet due to coupling with H-6.
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~7.2-7.4 ppm (1H, doublet): Aromatic proton H-6. Expected to be a doublet due to coupling with H-5.
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~2.5 ppm (3H, singlet): The methyl protons at the C-4 position. The singlet nature indicates no adjacent protons.
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¹³C NMR and DEPT-135 Spectroscopy: These experiments identify the number of unique carbon atoms and classify them into methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.
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Expected ¹³C NMR Data:
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Six aromatic/heterocyclic carbons and one aliphatic carbon (the methyl group).
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The DEPT-135 spectrum will show two positive signals (two aromatic CH groups) and one positive signal for the CH₃ group. Quaternary carbons will be absent in the DEPT-135 spectrum.
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Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |
| 1 | N-H | ~13.5 | - | - |
| 3 | C-H | ~8.3 | ~135 | Positive |
| 4 | C-CH₃ | - | ~120 | Quaternary |
| 4-CH₃ | CH₃ | ~2.5 | ~15 | Positive |
| 5 | C-H | ~8.1 | ~125 | Positive |
| 6 | C-H | ~7.3 | ~115 | Positive |
| 7 | C-NO₂ | - | ~140 | Quaternary |
| 7a | C | - | ~142 | Quaternary |
| 3a | C | - | ~128 | Quaternary |
Note: Predicted shifts are estimates based on known substituent effects on the indazole ring system and may vary depending on the solvent and experimental conditions.
Two-Dimensional (2D) NMR: Connecting the Pieces
While 1D NMR provides the fundamental pieces of the puzzle, 2D NMR shows how they are connected.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).
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Expected Key COSY Correlation: A cross-peak between the signals at ~8.1 ppm (H-5) and ~7.3 ppm (H-6) , confirming their adjacency on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.
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Expected Key HSQC Correlations:
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¹H at ~8.3 ppm with the ¹³C at ~135 ppm (C-3).
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¹H at ~8.1 ppm with the ¹³C at ~125 ppm (C-5).
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¹H at ~7.3 ppm with the ¹³C at ~115 ppm (C-6).
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¹H at ~2.5 ppm with the ¹³C at ~15 ppm (4-CH₃).
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it reveals long-range correlations (2-4 bonds) between protons and carbons. These correlations are critical for piecing together the molecular skeleton, especially for connecting the substituents to the correct positions on the indazole ring.
Diagram: Key Predicted HMBC Correlations for 4-Methyl-7-nitro-1H-indazole
Note: The above DOT script requires a pre-rendered image of the chemical structure for proper visualization. A simplified representation is used here. Caption: Key 2- and 3-bond HMBC correlations confirming the substitution pattern.
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Crucial HMBC Correlations for Regiochemistry:
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Methyl Protons to Ring Carbons: The protons of the methyl group (~2.5 ppm) are expected to show correlations to C-3a, C-4, and C-5. The correlation to C-4 is a two-bond correlation (²J), while the others are three-bond (³J). This definitively places the methyl group at the C-4 position.
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H-5 to C-4 and C-7: The proton at H-5 (~8.1 ppm) should show a strong correlation to the methyl-bearing C-4 and a crucial correlation to the nitro-bearing C-7. This confirms the 1,2 relationship between H-5 and the substituents at C-4 and C-7.
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H-6 to C-7a: The proton at H-6 (~7.3 ppm) will show a correlation to the bridgehead carbon C-7a, further solidifying the assignments of the benzene portion of the indazole ring.
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By systematically analyzing the 1D and 2D NMR data, the complete covalent structure of 4-methyl-7-nitro-1H-indazole can be confidently assigned.
Ultimate Confirmation: Single-Crystal X-ray Diffraction
While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence in the assigned structure, the gold standard for unambiguous structure determination is single-crystal X-ray diffraction.[9] This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also providing precise bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically using Mo Kα radiation.
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Conclusion
The structure elucidation of novel or complex organic molecules like 4-methyl-7-nitro-1H-indazole requires a logical and integrated analytical approach. This guide has outlined a self-validating workflow that begins with the confirmation of the molecular formula by HRMS, proceeds through a systematic series of 1D and 2D NMR experiments to determine the precise atomic connectivity and regiochemistry, and culminates in the absolute confirmation by single-crystal X-ray diffraction. By understanding the "why" behind each technique and predicting the expected outcomes, researchers can approach structure elucidation with confidence and scientific rigor, ensuring the integrity of their results and accelerating the pace of discovery.
References
- General procedure for the synthesis of 4-nitroindazole from 2-methyl-3-nitroaniline. ChemicalBook.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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- 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Multidisciplinary Digital Publishing Institute (MDPI).
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